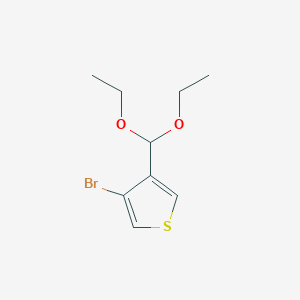

Bromo-4-(diethoxymethyl)-thiophene

Description

Properties

IUPAC Name |

3-bromo-4-(diethoxymethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-13-6-8(7)10/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDNDWACGKDMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CSC=C1Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-4-(diethoxymethyl)-thiophene can be synthesized through several methods. One common approach involves the bromination of 4-(diethoxymethyl)-thiophene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bromo-4-(diethoxymethyl)-thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 4-(diethoxymethyl)-thiophene. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups. For example, using a nucleophile like sodium methoxide can result in the formation of 4-(diethoxymethyl)-thiophene with a methoxy substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride; solventether or tetrahydrofuran; temperature0°C to room temperature.

Substitution: Sodium methoxide, potassium tert-butoxide; solventmethanol or dimethyl sulfoxide; temperatureroom temperature to reflux.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 4-(diethoxymethyl)-thiophene.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

Electronic Properties

Bromo-4-(diethoxymethyl)-thiophene exhibits favorable electronic properties that make it suitable for use in organic electronic devices. The presence of the bromine atom enhances its reactivity, enabling it to participate in various chemical transformations essential for creating conductive polymers and organic semiconductors. These materials are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .

Comparison with Other Thiophene Derivatives

| Compound Name | Key Features | Application Area |

|---|---|---|

| This compound | Bromine and diethoxymethyl groups | Organic electronics |

| 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | Methyl group enhances reactivity | Organic synthesis |

| 3-Bromo-2-(diethoxymethyl)thiophene | Different regioselectivity | Conductive polymers |

Pharmaceutical Applications

Biological Activity

While specific biological activity data for this compound is limited, thiophene derivatives generally exhibit a range of biological properties including antimicrobial, anti-inflammatory, and anticancer activities. The bromine substitution may enhance these activities due to increased lipophilicity, which can improve interaction with biological targets .

Case Studies

Research has demonstrated that thiophene derivatives can serve as potential candidates for drug development. For instance, compounds containing thiophene rings have been explored for their ability to inhibit specific enzymes or receptors involved in disease pathways. This positions this compound as a promising scaffold in medicinal chemistry .

Synthetic Chemistry

Reactivity and Interactions

this compound is valuable in synthetic chemistry due to its electrophilic nature stemming from the bromine atom. It can undergo nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules .

Synthetic Pathways

The synthesis of this compound typically involves bromination reactions of thiophene derivatives under controlled conditions to optimize yields and minimize side reactions. Such pathways are crucial for developing new materials and pharmaceuticals based on this compound .

Material Science

Conductive Polymers

The compound's unique structural features allow it to be incorporated into conductive polymers, which are essential for various electronic applications. Its ability to form stable films contributes to the development of flexible electronic devices .

Mechanism of Action

The mechanism of action of Bromo-4-(diethoxymethyl)-thiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Brominated Thiophene Derivatives

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and applications of brominated thiophene derivatives:

Key Observations:

- Electronic Effects : The electron-withdrawing bromine atom at the 4-position enhances reactivity in electrophilic substitution reactions across all derivatives.

- Functional Group Diversity : Chloromethyl (in 4-bromo-2-(chloromethyl)thiophene) and boronic acid groups (in the boronic acid derivative) enable diverse reactivity profiles, including nucleophilic substitutions and cross-coupling reactions .

Biological Activity

Bromo-4-(diethoxymethyl)-thiophene is a compound belonging to the thiophene family, characterized by a thiophene ring substituted with bromine and a diethoxymethyl group. While specific biological activity data for this compound is limited, research into thiophene derivatives suggests potential therapeutic applications due to their diverse biological properties.

Overview of Thiophene Derivatives

Thiophene derivatives are known for their various biological activities, including:

- Antimicrobial : Many thiophene compounds exhibit significant antimicrobial properties.

- Anti-inflammatory : Certain derivatives have been shown to reduce inflammation.

- Anticancer : Some thiophenes possess anticancer activities, targeting various cancer cell lines.

- Analgesic : They also demonstrate pain-relieving effects.

The presence of bromine in this compound may enhance these activities due to increased lipophilicity and potential interactions with biological targets, which can facilitate the compound's ability to penetrate biological membranes and interact with cellular components .

Biological Activity Data

Although direct studies on this compound are scarce, the following table summarizes the known activities of related thiophene compounds that could provide insights into its potential effects:

Anticancer Activity

Research has shown that certain thiophene derivatives exhibit potent anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines. A study highlighted that thiophene-linked triazoles demonstrated significant anti-proliferative effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values less than 25 µM .

Antimicrobial Properties

Thiophenes have been explored for their antimicrobial activity. A systematic review indicated that several thiophene derivatives display effective antibacterial and antifungal properties, suggesting that this compound could potentially share similar characteristics .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophenes has been documented in various studies. For example, some derivatives have shown efficacy in reducing tumor necrosis factor (TNF) production, which is critical in inflammatory responses. This could imply that this compound might also possess anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for Bromo-4-(diethoxymethyl)-thiophene, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer: The synthesis of bromo-substituted thiophene derivatives often involves cross-coupling reactions or functionalization of pre-existing thiophene frameworks. For this compound, a plausible route is the palladium-catalyzed coupling of 2-bromothiophene with diethoxymethyl precursors. Key considerations include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) to facilitate Suzuki-Miyaura coupling, ensuring compatibility with the diethoxymethyl group .

- Solvent Optimization : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere minimizes side reactions .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 15–20% EtOAc) effectively isolates the product, as demonstrated in analogous syntheses of thiophene derivatives .

- Yield Improvement : Slow addition of reagents and temperature control (60–80°C) reduce dimerization or over-substitution.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (300–400 MHz in CDCl₃) identify substituent positions. For example, diethoxymethyl protons resonate at δ 3.5–3.7 ppm (quartet) and δ 5.5 ppm (singlet for the methine proton) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases of acetonitrile/water (70:30) resolve thiophene derivatives effectively .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 275.03 for C₉H₁₃BrO₂S) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For bromo-thiophenes, the C-Br bond activation energy correlates with Pd-catalyzed coupling efficiency .

- Molecular Docking : AutoDock or similar tools evaluate interactions with catalytic systems (e.g., Pd centers). Docking scores < -7 kcal/mol suggest favorable binding .

- Reaction Pathway Simulation : Software like Gaussian or ORCA models transition states, identifying steric hindrance from the diethoxymethyl group .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in polymer semiconductor synthesis?

Methodological Answer: Discrepancies often arise from varying reaction conditions or impurities. To address this:

- Controlled Polymerization : Use electrochemical or oxidative polymerization with FeCl₃ in chloroform. Monitor chain length via gel permeation chromatography (GPC) .

- Isomer Analysis : LC-MS distinguishes regioisomers (e.g., 3- vs. 4-substituted thiophenes), which affect semiconductor bandgaps .

- Catalyst Screening : Compare Pd-, Cu-, and Ni-based systems. For example, Ni catalysts may favor C–S bond retention, critical for charge transport in PBTTT polymers .

Q. How does this compound serve as a precursor in drug design, particularly for CNS-targeting agents?

Methodological Answer:

- Pharmacophore Modeling : The diethoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration. Docking studies against GABAₐ receptors (PDB: 4COF) show bromo-thiophenes mimic benzodiazepine binding .

- Structure-Activity Relationship (SAR) : Introduce substituents at the 5-position of thiophene to modulate selectivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance affinity by 2–3 kcal/mol .

- In Vitro Validation : Synthesize analogs via Buchwald-Hartwig amination and test in neuronal cell lines for IC₅₀ values .

Notes on Contradictions and Solutions

- Isomer Formation : Divergent regioselectivity in bromination (e.g., 3- vs. 4-position) can occur. Use directing groups (e.g., -SO₂Me) or low-temperature bromination to control outcomes .

- Catalyst Deactivation : Pd black formation in coupling reactions reduces yields. Additives like tetrabutylammonium bromide (TBAB) stabilize catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.